1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
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Overview
Description
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both azido and bromo functional groups, along with four fluorine atoms, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2-dibromotetrafluoroethane with sodium azide in the presence of organomagnesium compounds, such as i-PrMgCl·LiCl (turbo Grignard) . This method allows for the preparation of the compound on a multigram scale. Another method involves the addition of an azide anion to tetrafluoroethylene in a protic medium . Both methods result in the formation of this compound with high yield and purity.
Chemical Reactions Analysis
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Scientific Research Applications
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane involves its reactivity with nucleophiles. The azido group can undergo nucleophilic attack, leading to the formation of intermediate compounds that can further cyclize or react to form stable products . The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane can be compared with other fluorinated azidoalkanes, such as 1-azido-1,1,2,2-tetrafluoroethane . While both compounds share similar reactivity patterns, the presence of the bromo group in this compound provides additional synthetic versatility. Other similar compounds include 1-azido-2-bromoethane and 1,2-dibromotetrafluoroethane .
Properties
IUPAC Name |
1-azido-2-bromo-1,1,2,2-tetrafluoroethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF4N3/c3-1(4,5)2(6,7)9-10-8 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTHTFCUTJOAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(N=[N+]=[N-])(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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